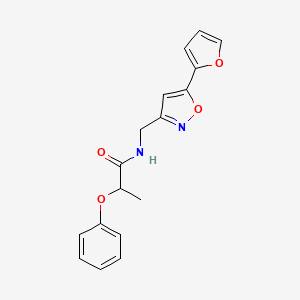

2-Ethyl-1-(4-(6-methylpyridazin-3-yl)piperazin-1-yl)butan-1-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

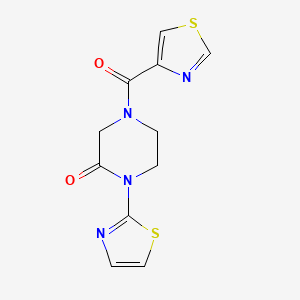

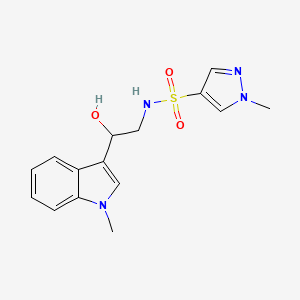

MEPBP is a chemical compound that has recently gained attention in scientific research due to its potential applications in various fields. It has a molecular formula of C15H24N4O and a molecular weight of 276.384.

Synthesis Analysis

The synthesis of MEPBP or similar compounds often involves multi-step procedures . These procedures may include esterification, reduction, activation, and condensation . The structures of the synthesized compounds are usually characterized by IR, 1 H NMR, 13 C NMR, and mass spectral techniques .Molecular Structure Analysis

The molecular structure of MEPBP includes a piperazine unit, which has been found to enhance aqueous solubility and improve oral absorption in some compounds . The structure also includes a pyrimidine ring, which is a common structural unit in pharmacological drugs .Chemical Reactions Analysis

The chemical reactions involving MEPBP or similar compounds can be complex. For example, oxidation of certain scaffolds might occur, leading to the formation of reactive metabolites .Physical And Chemical Properties Analysis

The physical and chemical properties of MEPBP include aromatic and aliphatic C–H bonds, amide C=O bonds, and C=C and C=N bonds . The compound also contains C–N and C–O bonds .Scientific Research Applications

Multi-target Therapeutic Approach for Neuroprotection

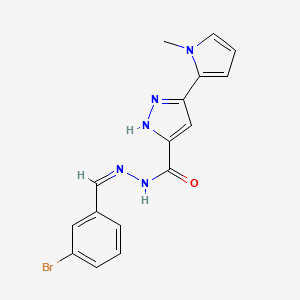

The compound SP-04, related to 2-Ethyl-1-(4-(6-methylpyridazin-3-yl)piperazin-1-yl)butan-1-one, has been investigated for its multi-target therapeutic neuroprotective approach as a treatment for Alzheimer's disease. It inhibits acetylcholinesterase activity, increases acetylcholine levels, and offers neuroprotection against toxicity. Both SP-04 and its metabolite SP-04m exhibit s1-receptor antagonist properties and have shown potential in relieving symptoms related to psychosis, often associated with Alzheimer's. Additionally, they demonstrate antioxidant properties and protect against mitochondrial respiratory chain complex toxins, suggesting a novel strategy for Alzheimer's treatment (Lecanu et al., 2010).

Antiproliferative Activity Against Cancer Cell Lines

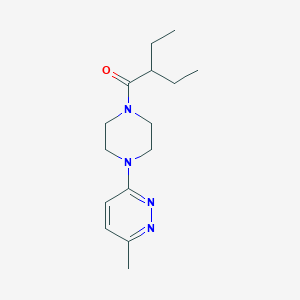

A series of new 2-methyl-3-(2-piperazin-1-yl-ethyl)-pyrido[1,2-a]pyrimidin-4-one derivatives were synthesized and evaluated for their antiproliferative effect against four human cancer cell lines using the MTT assay method. Compounds showed promising activity, particularly 6d, 6e, and 6i, against all tested cell lines except K562, indicating potential as anticancer agents (Mallesha et al., 2012).

Learning and Memory Facilitation in Mice

The effects of 2-(4-(4-benzyl-substituted) piperazin-1-yl) ethyl 2-(1-(pyridin-2-yl) ethoxy) acetates on learning and memory in mice were studied. Synthesis of these compounds involved several steps, starting from 2-ethylpyridine. One compound, in particular, showed significant improvement in learning and memory facilitation in mice, as evidenced by shortened arriving times and reduced numbers of errors in maze tests (Li Ming-zhu, 2012).

Interaction with Dopamine Receptors

Substituted 1-[2-(diphenylmethoxy)ethyl]piperazines, likely structurally related to the core compound , were tested for their affinity to dopamine binding sites. Compounds with specific substitutions displayed potent displacement of dopamine from its binding sites, suggesting a correlation with dopaminergic activity, which could be relevant for neurological and psychiatric conditions (P. V. D. Zee & W. Hespe, 1985).

Antibacterial Activity

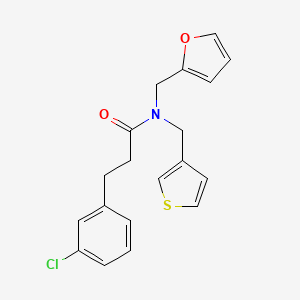

7-piperazinylquinolones carrying a functionalized 2-(furan-3-yl)ethyl moiety, related to the compound , have been synthesized and evaluated as antibacterial agents. These compounds showed significant activity against both Gram-positive and Gram-negative bacteria, indicating the potential of such structures in developing new antibacterial agents (Foroumadi et al., 2007).

Mechanism of Action

Target of Action

It’s worth noting that piperazine derivatives, which this compound is a part of, have a wide range of biological activities such as antiviral, antipsychotic, antimicrobial, anti-hiv-1, and mc4 receptor agonistic activity .

Mode of Action

For instance, some piperazine derivatives act as dopamine and serotonin antagonists and are used as antipsychotic drug substances .

Biochemical Pathways

It’s known that piperazine derivatives can influence a variety of biochemical pathways due to their diverse biological activities .

Pharmacokinetics

It’s known that the piperazine motif found in this compound can positively modulate the pharmacokinetic properties of a drug substance .

Result of Action

It’s known that piperazine derivatives can have a wide range of effects due to their diverse biological activities .

properties

IUPAC Name |

2-ethyl-1-[4-(6-methylpyridazin-3-yl)piperazin-1-yl]butan-1-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H24N4O/c1-4-13(5-2)15(20)19-10-8-18(9-11-19)14-7-6-12(3)16-17-14/h6-7,13H,4-5,8-11H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFSJPXBCOQDMPV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CC)C(=O)N1CCN(CC1)C2=NN=C(C=C2)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H24N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.38 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Ethyl-1-[4-(6-methylpyridazin-3-yl)piperazin-1-yl]butan-1-one | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-benzyl-N-(5-methoxybenzo[d]thiazol-2-yl)benzo[d]thiazole-2-carboxamide](/img/structure/B2984862.png)

![Methyl 2-[6-[[4-(3-chlorophenyl)piperazin-1-yl]methyl]-4-oxopyran-3-yl]oxyacetate](/img/structure/B2984863.png)

![5-[(Pyridin-2-ylmethyl)thio]-1,3,4-thiadiazol-2-amine](/img/structure/B2984867.png)

![ethyl 3-(4-methylphenyl)-4-oxo-5-(9H-xanthene-9-carbonylamino)thieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2984869.png)